Ile-Ser

Description

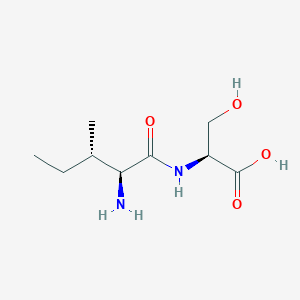

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVKGYNQQAUNRN-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427404 | |

| Record name | CHEBI:74078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6403-14-1 | |

| Record name | CHEBI:74078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Isoleucyl-Serine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the non-essential amino acid L-serine. While the biological roles of its constituent amino acids are well-established, the specific physiological and signaling functions of the Isoleucyl-Serine dipeptide remain largely unexplored. Classified as an "expected" metabolite in the Human Metabolome Database, it is considered an intermediate in protein catabolism but has not yet been definitively identified in human tissues or biofluids.[1] This guide synthesizes the current, albeit limited, knowledge on Isoleucyl-Serine, explores the potential biological significance inferred from its constituent amino acids, and discusses related enzymatic pathways. It aims to provide a foundational resource for researchers interested in the underexplored landscape of dipeptide biology and to stimulate future investigations into the potential roles of Isoleucyl-Serine in health and disease.

Introduction to Isoleucyl-Serine

Isoleucyl-Serine is a dipeptide formed through the condensation of L-isoleucine and L-serine. As a product of incomplete protein digestion or catabolism, it represents a transient molecular entity.[1] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess unique physiological or cell-signaling properties.[1] The biological activities of Isoleucyl-Serine, however, have not been characterized.

Physicochemical Properties

A summary of the computed physicochemical properties of Isoleucyl-Serine and its isomer, Seryl-Isoleucine, is presented in Table 1. These properties are crucial for understanding the potential bioavailability, transport, and interactions of these dipeptides.

| Property | Isoleucyl-Serine | Seryl-Isoleucine | Reference |

| Molecular Formula | C9H18N2O4 | C9H18N2O4 | [2][3] |

| Molecular Weight | 218.25 g/mol | 218.25 g/mol | [2][3] |

| Monoisotopic Mass | 218.12665706 Da | 218.12665706 Da | [2][3] |

| XLogP3 | -3.3 | -3.7 | [2][3] |

| Polar Surface Area | 113 Ų | 113 Ų | [2][3] |

| Hydrogen Bond Donors | 4 | 4 | [2] |

| Hydrogen Bond Acceptors | 5 | 5 | [2] |

Potential Biological Significance Inferred from Constituent Amino Acids

The biological roles of L-isoleucine and L-serine may provide insights into the potential functions of Isoleucyl-Serine.

L-Isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and muscle metabolism. It is known to play a role in regulating the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.[4]

L-Serine

L-serine is a non-essential amino acid with diverse metabolic functions. It is a precursor for the biosynthesis of numerous essential molecules, including:

Furthermore, the D-enantiomer of serine, D-serine, functions as a neuromodulator by co-activating NMDA receptors in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[5][7]

Isoleucyl-tRNA Synthetase (IleRS): A Related Enzyme of Interest

While distinct from the dipeptide, Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme that specifically recognizes L-isoleucine and attaches it to its cognate tRNA, a critical step in protein synthesis.[8] Due to its essential role, IleRS is a target for the development of novel antimicrobial agents.[8]

IleRS and Signaling Pathways

Recent research has implicated IleRS in cellular signaling pathways beyond its canonical role in protein synthesis. Upregulation of IleRS has been shown to promote vascular smooth muscle cell dysfunction through the p38 MAPK and PI3K signaling pathways.[9] Inhibition of IleRS was found to reduce the incidence of angiotensin II-induced abdominal aortic aneurysm in mice, suggesting a potential therapeutic target.[9]

Caption: IleRS-mediated signaling in vascular smooth muscle cells.

Experimental Protocols: High-Throughput Screening for IleRS Inhibitors

Given the interest in IleRS as a drug target, high-throughput screening (HTS) assays have been developed to identify inhibitors.[8]

Luminescence-Based Enzymatic HTS Assay

This protocol is adapted from ATP consumption assays. As IleRS consumes ATP during the aminoacylation of tRNA, the amount of available ATP for a coupled luciferase reaction decreases, leading to a lower light output. Inhibitors of IleRS will result in a higher luminescent signal.[8]

Workflow:

-

Compound Plating: Dispense test compounds and controls into a 384-well plate.

-

Enzyme and Substrate Addition: Add a master mix containing IleRS, tRNA, and L-isoleucine.

-

Reaction Initiation: Add ATP to start the aminoacylation reaction.

-

Detection: Add a luciferase/luciferin reagent mix to consume the remaining ATP and produce a luminescent signal.

-

Signal Measurement: Measure luminescence intensity using a plate reader.

-

Data Analysis: Normalize data and calculate percent inhibition.

Caption: Workflow for a luminescence-based HTS assay for IleRS inhibitors.

Serine Biosynthesis Pathways

The biosynthesis of L-serine is crucial for cellular metabolism and occurs through several pathways. The phosphorylated pathway of serine biosynthesis (PPSB) is a key route.

Caption: The phosphorylated pathway of L-serine biosynthesis.

Quantitative Data

Direct quantitative data on the biological effects of Isoleucyl-Serine is not currently available. However, quantitative analysis of its constituent amino acids is common. Table 2 presents example concentrations of D- and L-serine in human serum.

| Analyte | Concentration in Non-AD Human Serum (μmol/L) | Concentration in AD Human Serum (μmol/L) | Reference |

| D-Serine | 1.80 ± 0.06 | 2.07 ± 0.07 | [10] |

| L-Serine | 131.3 ± 8.9 | 123.2 ± 4.9 | [10] |

Future Research Directions

The biological significance of Isoleucyl-Serine remains an open field of investigation. Future research should focus on:

-

Detection and Quantification: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in biological tissues and fluids.

-

Functional Assays: Investigating the effects of Isoleucyl-Serine on various cell types, including neurons, muscle cells, and immune cells, to elucidate potential signaling or metabolic roles.

-

Transport and Metabolism: Characterizing the transporters responsible for Isoleucyl-Serine uptake and the enzymes involved in its metabolism.

-

Therapeutic Potential: Exploring whether Isoleucyl-Serine has any therapeutic potential in conditions where the metabolism of isoleucine or serine is dysregulated.

Conclusion

Isoleucyl-Serine is a dipeptide whose biological significance is yet to be determined. While insights can be drawn from the well-established roles of L-isoleucine and L-serine, direct experimental evidence for the function of the dipeptide is lacking. The study of related enzymes like Isoleucyl-tRNA synthetase has revealed intriguing connections between amino acid metabolism and cellular signaling, suggesting that dipeptides like Isoleucyl-Serine may also possess unappreciated biological activities. This guide provides a comprehensive overview of the current state of knowledge and aims to serve as a catalyst for future research into this enigmatic molecule.

References

- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]

- 2. Isoleucylserine | C9H18N2O4 | CID 14426033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ser-Ile | C9H18N2O4 | CID 71429009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ile-Ser Dipeptide: A Technical Guide to Investigating Potential Cell-Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Serine (Ile-Ser) represents a largely unexplored molecule within the vast landscape of cellular signaling. While direct research on its specific signaling pathways is nascent, the known biological roles of its constituent amino acids, Isoleucine and Serine, provide a strong foundation for hypothesizing its potential involvement in critical cellular processes. This technical guide outlines potential cell-signaling pathways involving the Ile-Ser dipeptide, provides detailed experimental protocols for investigation, and presents hypothetical models to stimulate further research and drug development efforts.

Introduction: The Untapped Potential of Dipeptides in Cell Signaling

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized for their diverse biological activities, including antioxidant, antihypertensive, and immunomodulatory effects.[1] They can be absorbed intact into the bloodstream and tissues, suggesting they may act as signaling molecules.[2] The Ile-Ser dipeptide, composed of the essential amino acid Isoleucine and the functionally critical amino acid Serine, is of particular interest due to the fundamental roles these residues play in protein structure and function. Serine, with its hydroxyl group, is a key site for phosphorylation, a cornerstone of signal transduction.[3] Isoleucine is a hydrophobic amino acid crucial for protein folding and stability.[4] This guide explores the hypothetical signaling cascades that may be influenced by the Ile-Ser dipeptide.

Hypothetical Cell-Signaling Pathways Involving Ile-Ser

Given the lack of direct experimental evidence, we propose two primary hypothetical pathways based on the known functions of Serine and the general mechanisms of peptide signaling.

Modulation of Protein Kinase Cascades

Serine residues are primary targets for phosphorylation by protein kinases, a process that can activate or inhibit signaling pathways. The Ile-Ser dipeptide could potentially act as a competitive inhibitor or an allosteric modulator of specific kinases or phosphatases.

A hypothetical pathway could involve the Mitogen-Activated Protein Kinase (MAPK) cascade, which is central to cell proliferation, differentiation, and survival. Ile-Ser might influence the phosphorylation state of key components like ERK, JNK, or p38.

Interaction with Cell Surface Receptors

Small peptides can act as ligands for G-protein coupled receptors (GPCRs) or other cell surface receptors, initiating intracellular signaling cascades.[5] The Ile-Ser dipeptide could potentially bind to an orphan receptor, leading to the activation of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

Quantitative Data from Related Dipeptide Studies

While no quantitative data exists for Ile-Ser, studies on similar dipeptides provide a framework for the types of effects that might be observed.

| Dipeptide | Cell Line | Assay | Finding |

| Serine-glycine-betaine | MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 of 8.9 µmol/L |

| Serine-glycine-betaine | HCT-116 (Colon Cancer) | MTT Assay | IC50 of 15.16 µmol/L |

| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | [3H]Gly-Gln Uptake | 2-fold increase in Vmax of transport[6] |

| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | Western Blot | >2-fold increase in Pept-1 protein mass[6] |

| Glycylsarcosine (Gly-Sar) | Caco-2 (Intestinal Epithelial) | Northern Blot | 3-fold increase in Pept-1 mRNA abundance[6] |

Detailed Experimental Protocols for Investigation

To elucidate the potential signaling roles of the Ile-Ser dipeptide, a systematic experimental approach is required.

Cell Viability and Proliferation Assays

Objective: To determine the effect of Ile-Ser on cell viability and proliferation.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to a specific disease model) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of Ile-Ser dipeptide in sterile PBS or cell culture medium. Add the dipeptide to the cells at a range of concentrations (e.g., 1 µM to 1 mM). Include a vehicle control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Kinase Activation

Objective: To assess the effect of Ile-Ser on the phosphorylation state of key signaling proteins (e.g., ERK, Akt).

Protocol:

-

Cell Lysis: Treat cells with Ile-Ser for various time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Receptor Binding Assay

Objective: To determine if Ile-Ser binds to cell surface receptors.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a high-expressing cell line (or a cell line transfected with a candidate orphan GPCR).

-

Radiolabeling (optional but recommended): Synthesize a radiolabeled version of the Ile-Ser dipeptide (e.g., with ³H or ¹²⁵I).

-

Binding Reaction: Incubate the cell membranes with the radiolabeled Ile-Ser in a binding buffer. To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled Ile-Ser.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and perform saturation and competition binding experiments to determine the binding affinity (Kd) and receptor density (Bmax).

Conclusion and Future Directions

The Ile-Ser dipeptide remains a molecule of high interest with unexplored potential in cell signaling. The hypothetical pathways and experimental protocols outlined in this guide provide a robust framework for initiating research into its biological functions. Future investigations should focus on identifying specific molecular targets, elucidating the downstream cellular responses, and exploring its therapeutic potential in various disease models. The systematic approach described herein will be crucial in uncovering the role of this simple yet potentially powerful dipeptide in the complex language of cellular communication.

References

- 1. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dipeptide: Predicted Physiological Roles of Isoleucyl-Serine in Mammals

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential branched-chain amino acid isoleucine and the non-essential amino acid serine. While the direct physiological roles of Isoleucyl-Serine in mammals remain largely unexplored, with the Human Metabolome Database classifying it as an "expected" metabolite from protein catabolism that has not yet been identified in human tissues or biofluids, its constituent amino acids are integral to a multitude of critical biological processes.[1] This technical guide will delve into the predicted physiological significance of Isoleucyl-Serine by examining the well-established functions of isoleucine and serine, and the emerging understanding of dipeptides as potential signaling molecules. We will explore hypothetical signaling pathways, propose experimental frameworks for investigation, and present key data on its constituent amino acids to provide a foundational resource for researchers and professionals in drug development interested in the untapped potential of this dipeptide.

Introduction: The Untapped Potential of Dipeptides

Dipeptides, the simplest peptides, are composed of two amino acids linked by a peptide bond. Traditionally viewed as transient intermediates in protein digestion and metabolism, there is a growing body of evidence suggesting that some dipeptides possess distinct bioactive properties, including roles in cell signaling.[1][2] While most are rapidly hydrolyzed into their constituent amino acids, certain dipeptides can be absorbed intact and exert physiological effects.[2] The dipeptide Isoleucyl-Serine is of particular interest due to the diverse and crucial functions of its components, isoleucine and serine.

Predicted Physiological Roles Based on Constituent Amino Acids

The potential functions of Isoleucyl-Serine can be inferred from the known roles of its constituent amino acids.

The Influence of Isoleucine

Isoleucine is an essential branched-chain amino acid (BCAA) with well-documented roles in:

-

Immune Function: Isoleucine is critical for maintaining immune function, including the health of immune organs and the activity of immune cells.[3] It has been shown to induce the expression of host defense peptides, such as β-defensins, which are key components of the innate immune system.[3]

-

Metabolic Regulation: As a BCAA, isoleucine is involved in protein synthesis, fatty acid metabolism, and glucose transport.[3]

-

Cellular Signaling: Isoleucine can influence signaling pathways such as the p38 MAPK and PI3K pathways, which are involved in cellular stress responses, differentiation, and apoptosis.[4]

The Versatility of Serine

Serine is a non-essential amino acid that plays a central role in a vast array of metabolic and signaling pathways:

-

Biosynthesis: Serine is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), phospholipids, and sphingolipids.[5][6][7] It is also a major source of one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[8][9]

-

Neurotransmission: D-serine, synthesized from L-serine in the brain, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity, learning, and memory.[10] L-serine supplementation has shown potential in treating neurological disorders associated with NMDA receptor hypofunction.[11]

-

Metabolic Health: Altered serine metabolism has been implicated in metabolic diseases such as diabetes.[12][13] L-serine supplementation has been shown to improve glucose homeostasis and reduce complications of diabetic neuropathy in animal models.[13][14]

Quantitative Data on Constituent Amino Acids

While no quantitative data exists for Isoleucyl-Serine, the following tables summarize key metabolic and physical properties of its constituent amino acids, which would be crucial for predicting the behavior of the dipeptide.

| Property | Isoleucine | Serine |

| Molar Mass | 131.17 g/mol | 105.09 g/mol |

| Classification | Essential, Branched-Chain Amino Acid (BCAA) | Non-essential Amino Acid |

| Key Metabolic Roles | Protein synthesis, glucose metabolism, fatty acid metabolism, immune function[3] | Biosynthesis of proteins, nucleotides, sphingolipids; neurotransmission[5][7][10] |

| Associated Diseases | - | Diabetic neuropathy, neurodegenerative disorders, some cancers[7][9][12][14] |

Table 1: Key Properties of Isoleucine and Serine

Predicted Signaling Pathways for Isoleucyl-Serine

Based on the signaling roles of its constituent amino acids and the general mechanisms of dipeptide action, we can propose several hypothetical signaling pathways for Isoleucyl-Serine.

Modulation of Immune Response Pathways

Given the role of isoleucine in immunity, Isoleucyl-Serine could potentially modulate immune responses.

Caption: Predicted modulation of immune cell signaling by Isoleucyl-Serine.

Neuromodulatory Effects via Serine Metabolism

Isoleucyl-Serine, upon hydrolysis, would release serine, which can be converted to D-serine in the brain and act on NMDA receptors.

Caption: Hypothetical pathway for Isoleucyl-Serine's effect on neurotransmission.

Proposed Experimental Protocols

To investigate the predicted physiological roles of Isoleucyl-Serine, a series of in vitro and in vivo experiments are necessary.

Synthesis and Purification of Isoleucyl-Serine

Objective: To obtain pure Isoleucyl-Serine for biological assays.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc-based SPPS chemistry.

-

Start with a pre-loaded Serine resin (e.g., Fmoc-Ser(tBu)-Wang resin).

-

Deprotect the Fmoc group using a piperidine solution.

-

Couple Fmoc-Isoleucine-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Repeat the deprotection and coupling steps if extending the peptide chain.

-

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized Isoleucyl-Serine using mass spectrometry (MS) and analytical HPLC.

In Vitro Assessment of Biological Activity

Objective: To determine if Isoleucyl-Serine has direct effects on mammalian cells.

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., macrophage cell lines like RAW 264.7 for immune studies, neuronal cell lines like SH-SY5Y for neurobiology studies).

-

Treatment: Treat the cells with varying concentrations of purified Isoleucyl-Serine. Include controls with equimolar concentrations of isoleucine, serine, and a combination of both to distinguish the effects of the dipeptide from its constituent amino acids.

-

Assays:

-

Cytotoxicity Assay: Use an MTT or LDH assay to determine the toxicity of the dipeptide.

-

Cytokine Secretion Assay: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the culture supernatant using ELISA or multiplex bead arrays.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in immune response (e.g., TNF-α, IL-6, iNOS) or neuronal function.

-

Western Blot Analysis: Analyze the activation of signaling pathways (e.g., phosphorylation of p38 MAPK, NF-κB) by probing cell lysates with specific antibodies.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the absorption, distribution, metabolism, excretion (ADME), and physiological effects of Isoleucyl-Serine in a mammalian model.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Administration: Administer Isoleucyl-Serine via oral gavage or intravenous injection.

-

Pharmacokinetic Analysis:

-

Collect blood samples at various time points post-administration.

-

Analyze plasma concentrations of Isoleucyl-Serine and its metabolites (isoleucine and serine) using liquid chromatography-mass spectrometry (LC-MS).

-

Determine key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

-

-

Pharmacodynamic Studies:

-

In an immune challenge model (e.g., LPS-induced inflammation), administer Isoleucyl-Serine and measure inflammatory markers in blood and tissues.

-

In a neurological model, assess behavioral changes or neurochemical alterations following Isoleucyl-Serine administration.

-

Caption: Proposed workflow for the experimental investigation of Isoleucyl-Serine.

Future Directions and Conclusion

The study of Isoleucyl-Serine is in its infancy. While direct evidence of its physiological roles is currently lacking, the well-established functions of isoleucine and serine provide a strong rationale for investigating this dipeptide as a potential bioactive molecule. Future research should focus on:

-

Identification in Biological Samples: Developing sensitive analytical methods to detect and quantify Isoleucyl-Serine in mammalian tissues and biofluids.

-

Receptor Identification: Investigating the existence of specific receptors or transporters for Isoleucyl-Serine.

-

Therapeutic Potential: Exploring the potential of Isoleucyl-Serine as a therapeutic agent in inflammatory, metabolic, or neurological disorders.

References

- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]

- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Up regulation of isoleucyl-tRNA synthetase promotes vascular smooth muscle cells dysfunction via p38 MAPK/PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-serine in disease and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of free D-serine in mammals and its biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes | Institut de Recerca SJD [irsjd.org]

- 12. Supplementation with Amino Acid Serine Eases Neuropathy in Diabetic Mice [today.ucsd.edu]

- 13. L-serine: a neglected amino acid with a potential therapeutic role in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Whitepaper: A Technical Guide to the In Silico Prediction and Validation of Isoleucine-Serine (Ile-Ser) Binding Proteins and Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of proteins that bind to specific small molecules, such as the dipeptide Isoleucine-Serine (Ile-Ser), is a critical step in understanding biological pathways and developing novel therapeutics. While dipeptides are known to be involved in various biological processes including nutrition, cell signaling, and inter-organismal communication, specific receptors and binding partners for Ile-Ser are not extensively documented in public databases.[1] This guide provides a comprehensive technical framework for the in silico prediction, characterization, and experimental validation of novel Ile-Ser binding proteins and receptors. We detail a multi-pronged computational strategy, outline rigorous experimental validation protocols, and present a clear workflow for researchers aiming to uncover the biological role of this and other dipeptides.

Introduction to Dipeptide Signaling and Function

Dipeptides, the smallest class of peptides, are increasingly recognized not just as metabolic intermediates but as active signaling molecules.[1] They can be transported across cell membranes by dedicated transporters and, in some cases, modulate signaling pathways.[1][2] For instance, in animals, dipeptide transport has been linked to crosstalk with TOR signaling pathways, while in plants, specific peptides are crucial for regulating vascular development.[1][3][4] The dipeptide Ser-His, for example, has been shown to possess catalytic activity, cleaving DNA, proteins, and esters, highlighting the potential for small peptides to have direct functional roles.[5][6] Identifying the specific protein targets of a dipeptide like Ile-Ser is the first step toward elucidating its potential physiological and pathological significance.

In Silico Prediction Strategies

A robust computational approach is essential for efficiently screening the vast proteome for potential binding partners. The prediction of protein-peptide interactions is a challenging field due to the inherent flexibility of peptides.[7][8][9] Modern computational methods, however, offer a powerful and cost-effective starting point.[10][11] Our proposed workflow integrates several state-of-the-art techniques.

Target Identification and Virtual Screening

The initial phase involves generating a list of candidate proteins. This can be achieved through several complementary methods:

-

Structure-Based Docking: This is a primary method for predicting the binding pose and affinity of a ligand to a protein structure.[10] For a dipeptide like Ile-Ser, flexible peptide docking algorithms are necessary.

-

Process: A library of potential receptor protein structures (e.g., from the Protein Data Bank or generated via AlphaFold) is screened. The Ile-Ser dipeptide is docked into putative binding sites on each protein. The resulting protein-peptide complexes are scored based on calculated binding energies.

-

Sequence-Based Machine Learning: Deep learning models can predict peptide-binding sites directly from a protein's amino acid sequence, which is particularly useful when a protein's 3D structure is unknown.[9]

-

Monte Carlo-Based Methods: These approaches simultaneously explore both the peptide's sequence and its conformational space, making them efficient for calculating binding thermodynamics for many sequences in a single run.[14][15]

Binding Pose Refinement and Affinity Estimation

Once a list of high-scoring candidate proteins is generated, more computationally intensive methods are used to refine the results.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-peptide complex over time, providing detailed insights into the stability of the interaction, the specific residues involved, and a more accurate estimation of binding free energy.[9][10]

The overall computational workflow is visualized below.

Data Presentation for Predicted Interactions

| Target Protein ID | Prediction Method | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Binding Affinity (KD) | Notes |

| P12345 | FlexPepDock | -9.8 | TYR-88, ASP-120, LYS-124 | 250 nM (from MD) | High-confidence binding pocket. |

| Q67890 | PepNN + AutoDock | -8.5 | GLU-210, ARG-211, PHE-256 | 1.2 µM (from MD) | Surface-exposed groove. |

| A0A0A0 | HADDOCK | -8.2 | TRP-45, HIS-47 | 5.5 µM (from MD) | Allosteric site candidate. |

Table 1: Template for Summarizing Quantitative Data from In Silico Predictions. Binding affinity values are hypothetical and derived from MD simulations for illustrative purposes.

Experimental Validation Protocols

Computational predictions must be validated through rigorous biophysical and biochemical experiments.[11] The ultimate goal is to confirm a direct interaction and quantify its binding affinity.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules.

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) of the Ile-Ser and candidate protein interaction.

Methodology:

-

Immobilization: Covalently immobilize the purified candidate protein (the "ligand") onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.

-

Analyte Preparation: Prepare a series of concentrations of the Ile-Ser dipeptide (the "analyte") in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

Binding Measurement:

-

Inject the different concentrations of Ile-Ser sequentially over the sensor surface, flowing from the lowest to the highest concentration.

-

Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

-

Record the change in the SPR signal (measured in Response Units, RU) over time.

-

-

Regeneration: Between each analyte injection, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte from the immobilized protein, returning the signal to baseline.

-

Data Analysis:

-

Subtract the signal from a reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the KD (KD = kₔ/kₐ).

-

Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins interact within the complex environment of a cell lysate.

Objective: To validate the interaction between Ile-Ser and the candidate protein in a cellular context, often by using a tagged version of the protein.

Methodology:

-

Cell Culture and Lysis: Culture cells that endogenously or exogenously express the tagged (e.g., FLAG, HA, or Myc-tagged) candidate protein. Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysate: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the tag on the candidate protein.

-

Add Protein A/G beads to the lysate-antibody mixture. The beads will bind the antibody, which in turn is bound to the candidate protein and its interaction partners.

-

Incubate to allow the formation of the bead-antibody-protein complex.

-

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against a protein known to bind the dipeptide of interest or, in this exploratory case, analyze the entire elution by mass spectrometry to identify co-precipitated partners. The presence of the predicted partner confirms the interaction.

-

Potential Signaling Pathways

Should a binding partner for Ile-Ser be confirmed, the next logical step is to investigate the downstream signaling consequences. Dipeptides can act as agonists for receptors, triggering intracellular cascades. A generalized peptide-mediated signaling pathway is illustrated below. The discovery of an Ile-Ser receptor could unveil a novel pathway analogous to known peptide signaling systems in plants and animals.[3][16]

Conclusion

The discovery of novel protein-ligand interactions is fundamental to advancing biology and medicine. This guide provides a robust, integrated workflow for the in silico prediction and subsequent experimental validation of binding proteins and receptors for the dipeptide Ile-Ser. By combining structure-based docking, machine learning, and rigorous biophysical validation, researchers can efficiently identify high-probability candidates from the entire proteome. The successful identification of an Ile-Ser receptor would open new avenues of research into dipeptide signaling and could present novel targets for therapeutic intervention.

References

- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Role of TDIF Peptide Signaling in Vascular Cell Differentiation is Conserved Among Euphyllophytes [frontiersin.org]

- 4. Frontiers | Peptide Signaling Pathways Regulate Plant Vascular Development [frontiersin.org]

- 5. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Predicting protein-peptide interactions: Structure, large-scale peptide screening and application - American Chemical Society [acs.digitellinc.com]

- 8. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions [mdpi.com]

- 9. Leveraging Machine Learning Models for Peptide-Protein Interaction Prediction [arxiv.org]

- 10. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring Protein-Peptide Binding Specificity through Computational Peptide Screening | PLOS Computational Biology [journals.plos.org]

- 15. Exploring Protein-Peptide Binding Specificity through Computational Peptide Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Isoleucyl-Serine: A Technical Overview of its Natural Sources and Endogenous Presence

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid isoleucine and the non-essential amino acid serine. As an intermediate in protein metabolism, its presence in biological systems is expected. However, the definitive identification, quantification, and biological function of Isoleucyl-Serine remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and endogenous presence of Isoleucyl-Serine, primarily through the lens of its constituent amino acids due to the limited direct data on the dipeptide itself. This document also outlines a proposed experimental protocol for its quantification and discusses potential biological activities based on analogous compounds.

Introduction to Isoleucyl-Serine

Isoleucyl-Serine is a dipeptide formed through the creation of a peptide bond between the carboxyl group of isoleucine and the amino group of serine. Dipeptides are common products of protein digestion and catabolism. While many are rapidly hydrolyzed into their constituent amino acids, some have been shown to possess distinct physiological or cell-signaling activities[1][2].

The Human Metabolome Database classifies Isoleucyl-Serine as an "expected" metabolite, indicating that while its presence in human tissues and biofluids is predicted, it has not yet been definitively identified or quantified[2]. It has, however, been detected in fecal samples, although not quantified[2]. The lack of extensive research on Isoleucyl-Serine presents both a challenge and an opportunity for further investigation into its potential physiological roles.

Natural Sources of Isoleucyl-Serine Precursors

Direct quantitative data on the presence of Isoleucyl-Serine in food sources is not currently available in the scientific literature. However, the abundance of its constituent amino acids, isoleucine and serine, in various dietary proteins suggests that Isoleucyl-Serine may be formed during digestion. The following table summarizes common food sources rich in isoleucine and serine.

| Food Category | High in Isoleucine | High in Serine |

| Meat and Poultry | Beef, Pork, Lamb, Chicken, Turkey[3] | Beef, Chicken, Pork, Lamb[4] |

| Fish and Seafood | Salmon, Tuna, Cod[3] | Salmon, Hake, Monkfish, Cod[4] |

| Dairy and Eggs | Cheese, Milk, Yogurt, Eggs[3] | Milk, Dairy products, Eggs[4] |

| Legumes | Lentils, Chickpeas, Soybeans, Peanuts[5] | Soy, Tofu, Tempeh, Lentils, Beans[4] |

| Nuts and Seeds | Almonds, Cashews, Pistachios, Sunflower Seeds[6] | Peanuts, Almonds, Walnuts, Sesame Seeds[4][5] |

| Grains | Oats, Quinoa, Brown Rice | Whole grains (Barley, Rice)[4] |

| Vegetables | Spinach, Asparagus, Cauliflower[4] |

Endogenous Presence of Isoleucyl-Serine Precursors

The endogenous presence of Isoleucyl-Serine has not been quantitatively established in human tissues or plasma[2]. The concentration of its precursors, isoleucine and serine, however, is well-documented and provides an indication of their availability for the potential synthesis of the dipeptide. The following table presents the reported concentrations of free isoleucine and serine in human plasma.

| Amino Acid | Concentration Range (in µmol/L) | Subject Group | Reference |

| Isoleucine | Significantly lower in young females than young males | Young, healthy subjects | [7] |

| Rises with age in females | Elderly female subjects | [7] | |

| Serine | 92 - 314 | Not specified | [6] |

| 76 - 212 | Fasted young humans | [8] | |

| ~110 | Fasting individuals | [9] |

Experimental Protocols for the Quantification of Isoleucyl-Serine

While a specific, validated protocol for the quantification of Isoleucyl-Serine is not available, a robust methodology can be proposed based on established techniques for the analysis of other dipeptides, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[1].

Proposed UPLC-MS/MS Method

This hypothetical protocol is designed for the sensitive and specific quantification of Isoleucyl-Serine in biological matrices such as plasma or tissue homogenates.

4.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of Ile-Ser).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for subsequent derivatization.

4.1.2. Derivatization

To enhance chromatographic retention and ionization efficiency, derivatization of the amino groups of the dipeptide is recommended.

-

Reagent: Utilize a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[1].

-

Procedure: Follow the manufacturer's protocol for the AQC derivatization kit. This typically involves mixing the sample supernatant with the derivatizing reagent and a buffer, followed by a short incubation period.

4.1.3. UPLC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation from other components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the native Isoleucyl-Serine and its stable isotope-labeled internal standard would need to be determined through infusion and optimization experiments. The precursor ion would be the [M+H]+ of the derivatized dipeptide.

-

Instrumentation Parameters: Cone voltage, collision energy, and other source parameters should be optimized for maximum sensitivity.

-

4.1.4. Quantification

A calibration curve would be constructed by analyzing a series of known concentrations of derivatized Isoleucyl-Serine standards. The concentration of Isoleucyl-Serine in the biological samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]

- 3. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. q2labsolutions.com [q2labsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma amino acid concentrations in healthy elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Isoleucyl-Serine (Ile-Ser): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-Serine (Ile-Ser) is a dipeptide composed of the essential amino acid L-isoleucine and the non-essential amino acid L-serine, linked by a peptide bond. As a product of protein catabolism, Ile-Ser is an intriguing molecule for researchers in biochemistry, pharmacology, and drug development.[1][2] While many dipeptides are transient intermediates in amino acid metabolism, some exhibit distinct physiological or cell-signaling activities.[1][2] This technical guide provides a detailed examination of the physicochemical properties of Isoleucyl-Serine, outlines experimental protocols for its characterization, and explores its potential biological significance. Although this dipeptide has not yet been definitively identified in human tissues or biofluids, it is classified as an 'expected' metabolite, warranting further investigation.[1][2]

Physicochemical Properties

The fundamental physicochemical characteristics of a dipeptide are crucial for understanding its behavior in biological systems and for its application in research and development. The properties of Isoleucyl-Serine are summarized below.

Table 1: General and Calculated Physicochemical Properties of Isoleucyl-Serine

| Property | Value | Source |

| Molecular Formula | C9H18N2O4 | PubChem[3] |

| Molecular Weight | 218.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 218.12665706 Da | PubChem[3] |

| Water Solubility | 53.6 g/L (Calculated) | ALOGPS[4][5] |

| logP (Octanol-Water) | -3.3 (Calculated) | XLogP3[3] |

| pKa (Strongest Acidic) | 3.74 (Calculated) | ChemAxon[4][5] |

| pKa (Strongest Basic) | 8.51 (Calculated) | ChemAxon[4][5] |

| Hydrogen Bond Donors | 4 | ChemAxon[4][5] |

| Hydrogen Bond Acceptors | 5 | ChemAxon[4][5] |

| Rotatable Bond Count | 6 | ChemAxon[4][5] |

| Polar Surface Area | 113 Ų | Cactvs[3] |

Experimental Protocols

Accurate characterization of Isoleucyl-Serine requires robust experimental methodologies. The following sections detail protocols for determining key physicochemical properties.

Determination of Aqueous Solubility

The solubility of a dipeptide is a critical parameter for its handling, formulation, and biological activity. A common method for determining aqueous solubility is the shake-flask method.[6][7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of Isoleucyl-Serine is added to a known volume of purified water (e.g., Millipore-purified) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: The suspension is allowed to stand without agitation to allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved Isoleucyl-Serine is determined. This can be achieved through various analytical techniques such as:

-

Gravimetric Analysis: The solvent from a known volume of the supernatant is evaporated, and the mass of the remaining solid is measured.[7]

-

Spectrophotometry: If the dipeptide has a suitable chromophore or can be derivatized to produce one.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method for quantification. A standard curve of known Isoleucyl-Serine concentrations is prepared to determine the concentration of the unknown sample.

-

References

- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Serine (HMDB0028916) [hmdb.ca]

- 2. ChemFOnt: Showing chemical card for Isoleucyl-Serine (CFc000010178) [chemfont.ca]

- 3. Isoleucylserine | C9H18N2O4 | CID 14426033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Isoleucyl-tRNA synthetase from Escherichia coli MRE 600. Different pathways of the aminoacylation reaction depending on presence of pyrophosphatase, order of substrate addition in the pyrophosphate exchange, and substrate specificity with regard to ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Spontaneous Formation of Isoleucine-Serine Dipeptide Under Prebiotic Conditions: A Technical Guide

Abstract: The emergence of peptides is a cornerstone in the origin of life, providing the catalytic and structural capabilities necessary for the first biological systems. This technical guide delves into the plausible spontaneous, non-enzymatic formation of the Isoleucine-Serine (Ile-Ser) dipeptide under conditions mimicking the prebiotic Earth. We explore the fundamental reaction mechanisms, including dehydration synthesis facilitated by wet-dry cycles, mineral catalysis, and salt-induced peptide formation. This document provides a comprehensive overview of hypothetical experimental protocols for the synthesis and analysis of the Ile-Ser dipeptide, summarizing potential quantitative outcomes based on studies of analogous amino acids. Detailed workflows and conceptual pathways are visualized to offer a clear understanding of the processes involved. This guide is intended for researchers, scientists, and drug development professionals interested in prebiotic chemistry and the origins of life.

Introduction

The transition from a primordial soup of simple organic molecules to the complex machinery of life is one of the most profound questions in science. The polymerization of amino acids into peptides represents a critical step in this process, as peptides are the precursors to proteins, the workhorses of modern biology.[1][2] The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[1] Therefore, prebiotic scenarios must provide the necessary energy and catalytic support to overcome this barrier.

This guide focuses on the formation of a specific dipeptide, Isoleucine-Serine (Ile-Ser), which combines an amino acid with a hydrophobic, aliphatic side chain (Isoleucine) and one with a polar, hydroxyl-containing side chain (Serine). This combination of functionalities makes the Ile-Ser dipeptide an interesting model for studying the diversity of peptides that could have arisen on the early Earth. We will explore the three primary proposed mechanisms for prebiotic peptide synthesis:

-

Wet-Dry Cycles: Fluctuating environmental conditions, such as the evaporation and rehydration of pools of water, could have provided the necessary dehydration conditions for peptide bond formation.[3][4]

-

Mineral Catalysis: The surfaces of common prebiotic minerals, such as clays and metal sulfides, could have acted as catalysts by concentrating amino acids and lowering the activation energy for peptide bond formation.[2][5]

-

Salt-Induced Peptide Formation (SIPF): In the presence of certain salts and metal ions, the formation of peptides in aqueous solutions can be significantly enhanced.[6][7]

Proposed Mechanisms for Ile-Ser Dipeptide Formation

The fundamental reaction for the formation of the Ile-Ser dipeptide is the condensation of one molecule of isoleucine and one molecule of serine, with the elimination of a water molecule. The sequence of the dipeptide (Ile-Ser or Ser-Ile) would depend on which amino acid's carboxyl group reacts with the other's amino group.

Wet-Dry Cycles

This mechanism relies on the principle of Le Chatelier, where the removal of water from the reaction system drives the equilibrium towards the formation of the dipeptide.

-

Conceptual Pathway:

-

A solution containing dissolved isoleucine and serine exists in a shallow pool or lagoon.

-

Evaporation of water concentrates the amino acids.

-

In the dehydrated or low-water state, the formation of the peptide bond is thermodynamically more favorable.

-

Subsequent rehydration would dissolve the newly formed dipeptide, making it available for further reactions.

-

Caption: Wet-dry cycle promoting dipeptide formation.

Mineral-Catalyzed Formation

Mineral surfaces can facilitate peptide bond formation by adsorbing and orienting amino acids, thereby increasing their local concentration and catalytic activity.[5]

-

Conceptual Pathway:

-

Isoleucine and serine in an aqueous solution come into contact with a mineral surface (e.g., montmorillonite clay).

-

The amino acids are adsorbed onto the mineral surface.

-

The mineral surface facilitates the removal of a water molecule and the formation of a peptide bond.

-

The Ile-Ser dipeptide desorbs from the surface back into the solution.

-

Caption: Mineral-catalyzed dipeptide synthesis.

Salt-Induced Peptide Formation (SIPF)

The SIPF reaction proposes that in the presence of high concentrations of salt (like NaCl) and a catalyst (like Cu(II) ions), amino acids can form dipeptides in an aqueous solution at elevated temperatures.[6][7]

-

Conceptual Pathway:

-

Isoleucine and serine are present in a saline aqueous solution containing a metal ion catalyst.

-

The amino acids form complexes with the metal ions.

-

Heating the solution promotes the condensation reaction and the formation of the Ile-Ser dipeptide.

-

Caption: Salt-Induced Peptide Formation (SIPF) pathway.

Quantitative Data

Table 1: Dipeptide Yields in Wet-Dry Cycle Experiments

| Amino Acid(s) | Conditions | Dipeptide Yield | Reference(s) |

| Alanine | 2 wet-dry cycles at 80°C, pH 7.0 | Detected | [8] |

| Mixed AAs | Multiple wet-dry cycles on mineral surfaces | Qualitative | [9] |

Table 2: Dipeptide Yields in Salt-Induced Peptide Formation (SIPF)

| Amino Acid(s) | Conditions | Dipeptide Yield | Reference(s) |

| Valine | Aqueous solution, Cu(II), NaCl, elevated temp. | Detected | [6] |

| Arginine | 80 mM solution with L-histidine catalyst | Up to 70x increase | [10] |

| Glycine/Alanine | Aqueous solution, Cu(II), NaCl, 85°C | Up to 50x increase (for di-Ala with Gly catalyst) | [11] |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and analysis of the Ile-Ser dipeptide under prebiotic conditions, adapted from established methods for other amino acids.

Protocol 1: Wet-Dry Cycling Synthesis

Objective: To synthesize Ile-Ser dipeptide through repeated cycles of hydration and dehydration.

Materials:

-

L-Isoleucine

-

L-Serine

-

Deionized water

-

pH meter

-

Heating block or oven

-

Vials

Procedure:

-

Prepare a 0.1 M aqueous solution of L-Isoleucine and L-Serine in a 1:1 molar ratio.

-

Adjust the pH of the solution to a desired value (e.g., 7.0).[3]

-

Aliquot 1 mL of the solution into several vials.

-

Place the vials on a heating block set to 80°C and allow the water to completely evaporate.[3]

-

Once dry, rehydrate the residue with 1 mL of deionized water.

-

Repeat the drying and rehydration steps for a desired number of cycles (e.g., 2, 5, 10).

-

After the final cycle, dissolve the residue in a suitable solvent for analysis.

Protocol 2: Clay-Catalyzed Synthesis

Objective: To investigate the catalytic effect of montmorillonite clay on the formation of Ile-Ser dipeptide.

Materials:

-

L-Isoleucine

-

L-Serine

-

Montmorillonite clay

-

Deionized water

-

Centrifuge

-

Shaker

Procedure:

-

Prepare a suspension of montmorillonite clay in deionized water (e.g., 10 mg/mL).

-

Add L-Isoleucine and L-Serine to the clay suspension to a final concentration of 0.05 M for each.

-

Adjust the pH of the mixture to 7.0.

-

Place the mixture on a shaker at a controlled temperature (e.g., 50°C) for a specified reaction time (e.g., 24, 48, 72 hours).

-

After the reaction, centrifuge the mixture to pellet the clay.

-

Collect the supernatant for analysis.

-

To analyze the products adsorbed to the clay, wash the pellet with a suitable solvent and analyze the wash.

Protocol 3: Salt-Induced Peptide Formation (SIPF)

Objective: To synthesize Ile-Ser dipeptide using the SIPF method.

Materials:

-

L-Isoleucine

-

L-Serine

-

Sodium Chloride (NaCl)

-

Copper(II) Chloride (CuCl₂)

-

Deionized water

-

Heating block

Procedure:

-

Prepare a solution with 0.1 M L-Isoleucine, 0.1 M L-Serine, 1 M NaCl, and 10 mM CuCl₂ in deionized water.

-

Adjust the pH to a neutral or slightly acidic value.

-

Heat the solution at 85°C for an extended period (e.g., several days), taking samples at regular intervals.[7][11]

-

Cool the samples and prepare them for analysis.

Analytical Methods

The identification and quantification of the Ile-Ser dipeptide in the reaction mixtures require sensitive analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary method for separating and identifying peptides in complex mixtures.[8][12]

-

Principle: The reaction mixture is injected into an HPLC system, where the components are separated based on their physicochemical properties (e.g., hydrophobicity). The separated components then enter a mass spectrometer, which determines their mass-to-charge ratio, allowing for the identification of the Ile-Ser dipeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence by fragmenting the dipeptide and analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the formed dipeptide, although it is less sensitive than MS and may require purification of the product.[13][14]

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei provides information about the chemical environment of the atoms, allowing for the elucidation of the molecular structure.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of prebiotic Ile-Ser formation.

Caption: Workflow for prebiotic Ile-Ser synthesis and analysis.

Conclusion

While direct experimental evidence for the spontaneous formation of the Isoleucine-Serine dipeptide under prebiotic conditions is currently lacking, a strong theoretical framework and experimental results from analogous systems suggest its plausibility. The mechanisms of wet-dry cycles, mineral catalysis, and salt-induced peptide formation all provide viable pathways for the non-enzymatic synthesis of dipeptides on the early Earth. Future research should focus on conducting experiments with isoleucine and serine under these conditions to obtain quantitative data on reaction yields and to explore the potential for sequence selectivity. Such studies will be invaluable for a more complete understanding of the chemical origins of life.

References

- 1. Prebiotic Peptide Synthesis: How Did Longest Peptide Appear? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eppcgs.org [eppcgs.org]

- 4. researchgate.net [researchgate.net]

- 5. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutual amino acid catalysis in salt-induced peptide formation supports this mechanism's role in prebiotic peptide evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Arginine in the salt-induced peptide formation reaction: enantioselectivity facilitated by glycine, L- and D-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. salt-induced peptide formation: Topics by Science.gov [science.gov]

- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

Ile-Ser as a Potential Biomarker in Metabolic Studies: A Technical Guide

An In-depth Examination of a Dipeptide at the Crossroads of Metabolic Health

Introduction

The landscape of metabolic research is continuously evolving, with a pressing need for novel biomarkers to improve early diagnosis, risk stratification, and therapeutic monitoring of metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome (MetS). In this context, small molecule metabolites, including amino acids and their derivatives, have garnered significant attention. This technical guide focuses on the dipeptide Isoleucyl-serine (Ile-Ser) as a potential, albeit understudied, biomarker in metabolic research. While direct evidence for the role of Ile-Ser is still emerging, this document synthesizes the current understanding of its constituent amino acids, isoleucine and serine, in metabolic pathways and presents a framework for future investigations into the dipeptide itself.

The Dichotomy of Isoleucine and Serine in Metabolic Health

The physiological relevance of Ile-Ser is likely intertwined with the individual roles of its constituent amino acids, L-isoleucine and L-serine, which have been more extensively studied in the context of metabolic diseases.

L-Isoleucine: A Double-Edged Sword in Metabolism

Isoleucine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and energy homeostasis. However, elevated levels of circulating BCAAs, including isoleucine, have been consistently linked to insulin resistance and an increased risk of developing T2D and metabolic syndrome.[1][2] Studies suggest that the accumulation of BCAAs and their metabolites may impair insulin signaling pathways, contributing to the pathogenesis of these conditions.[3]

L-Serine: A Protective Role in Glucose Homeostasis

In contrast to isoleucine, L-serine appears to exert a protective effect on metabolic health. Several studies in animal models have demonstrated that L-serine supplementation can improve glucose tolerance, enhance insulin sensitivity, and reduce the incidence of autoimmune diabetes.[4][5][6] The proposed mechanisms for these beneficial effects include the modulation of sphingolipid metabolism and the activation of the AMPK pathway, a key regulator of cellular energy status.[6][7] Furthermore, lower levels of serine have been observed in individuals with metabolic disorders, suggesting a potential deficiency in this amino acid may contribute to disease progression.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on L-serine supplementation in mouse models of metabolic disease.

Table 1: Effects of L-Serine Supplementation on Glucose Metabolism in Non-Obese Diabetic (NOD) Mice

| Parameter | Control Group | L-Serine Supplemented Group | Percentage Change | p-value | Reference |

| Diabetes Incidence | 71% (35/49) | 43% (13/30) | -39.4% | p = 0.02 | [5] |

| Insulitis Score | Higher | Lower | - | p = 0.02 | [5] |

| HOMA-IR | Higher | Lower | - | < 0.05 | [5] |

Table 2: Effects of L-Serine Supplementation in a Mouse Model of Obesity

| Parameter | High-Fat Diet (HFD) | HFD + L-Serine | Percentage Change | Reference |

| Retroperitoneal WAT | - | - | -24% | [6] |

| Epididymal WAT | - | - | -23% | [6] |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways influenced by the components of Ile-Ser is crucial for elucidating its potential mechanism of action. Furthermore, standardized experimental workflows are essential for the accurate quantification of this dipeptide.

Signaling Pathways

The metabolic effects of isoleucine and serine are mediated through complex signaling networks. The insulin signaling pathway is central to glucose homeostasis and is often dysregulated in metabolic diseases.

Caption: Insulin signaling pathway and points of influence for isoleucine and serine.

Experimental Workflows

The accurate measurement of Ile-Ser in biological matrices like plasma or serum requires robust analytical methods. A typical workflow involves sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for dipeptide quantification in biological fluids.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of Ile-Ser.

Protocol 1: Extraction of Peptides from Plasma/Serum

Objective: To isolate peptides, including Ile-Ser, from high-abundance proteins in plasma or serum.

Materials:

-

Plasma or serum sample

-

Acetonitrile (ACN) or Ethanol (EtOH), ice-cold

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g

-

Pipettes and tips

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold ACN or EtOH.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the peptides, and transfer it to a new tube.

-

The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis or undergo further cleanup.[10]

Protocol 2: Quantification of Dipeptides by LC-MS/MS

Objective: To separate and quantify Ile-Ser using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column suitable for polar analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z corresponding to protonated Ile-Ser.

-

Product Ions (Q3): Specific fragment ions of Ile-Ser.

-

Collision Energy: Optimized for the specific precursor-product ion transitions.

Quantification:

-

A standard curve is generated using known concentrations of a synthetic Ile-Ser standard.

-

The peak area of the endogenous Ile-Ser in the sample is compared to the standard curve to determine its concentration.

-

An internal standard (e.g., a stable isotope-labeled version of Ile-Ser) is recommended for accurate quantification.[11]

Future Directions and Conclusion

The dipeptide Ile-Ser represents an intriguing yet largely unexplored area in the search for novel metabolic biomarkers. The opposing roles of its constituent amino acids in metabolic health highlight the need for direct investigation into the biological activity and circulating levels of the dipeptide itself.

Future research should focus on:

-

Developing and validating robust analytical methods for the specific and sensitive quantification of Ile-Ser in large clinical cohorts.

-

Investigating the biological activity of Ile-Ser in cell-based and animal models of metabolic disease to understand its direct effects on insulin signaling, inflammation, and other relevant pathways.

-

Conducting metabolomic studies that specifically measure Ile-Ser levels in individuals with varying degrees of metabolic health to establish its potential as a biomarker for early detection and risk prediction.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Suppression of Endogenous Glucose Production by Isoleucine and Valine and Impact of Diet Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Syndrome and Its Components Are Associated With Altered Amino Acid Profile in Chinese Han Population [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. L-serine supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. L‐serine: a neglected amino acid with a potential therapeutic role in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin-regulated serine and lipid metabolism drive peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Enzymatic Degradation of Isoleucyl-Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic degradation of the dipeptide Isoleucyl-Serine (Ile-Ser). Isoleucyl-Serine, a dipeptide composed of the amino acids isoleucine and serine, is formed as an intermediate product of protein catabolism[1]. While some dipeptides exhibit physiological or cell-signaling activities, most are transient molecules further broken down into their constituent amino acids[1]. Understanding the stability and degradation pathways of dipeptides like Isoleucyl-Serine is crucial for various research and development applications, including drug delivery, nutritional science, and cellular metabolism studies.

This guide details the fundamental principles of Ile-Ser hydrolysis, explores the enzymatic pathways responsible for its degradation, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols for researchers to investigate these processes.

Chemical Hydrolysis of Isoleucyl-Serine

The peptide bond linking isoleucine and serine in the dipeptide is susceptible to chemical hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. This non-enzymatic cleavage results in the release of the free amino acids, isoleucine and serine.

The stability of peptides is influenced by their amino acid composition and sequence[2]. Sequences containing aspartic acid are particularly prone to acid-catalyzed cleavage through the formation of a cyclic imide intermediate. While Isoleucyl-Serine does not contain aspartic acid, the presence of serine can also lead to the formation of a cyclic imide, potentially resulting in peptide bond cleavage[2].

Factors Influencing Chemical Hydrolysis

Several factors can influence the rate of chemical hydrolysis of the Isoleucyl-Serine peptide bond:

-